3-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid
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Overview
Description
3-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid typically involves the reaction of 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate. This reaction proceeds under controlled conditions to yield the desired triazole derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
3-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound induces apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole ring structure but has a thiol group instead of a benzoic acid moiety.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with similar structural features but different substituents.
Uniqueness: 3-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid is unique due to its specific combination of the triazole ring and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H9N3O2 |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)benzoic acid |
InChI |
InChI=1S/C10H9N3O2/c1-13-6-11-12-9(13)7-3-2-4-8(5-7)10(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
KUGKEZNYKGQPNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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